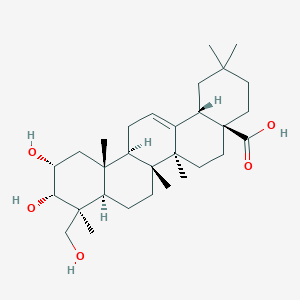

2,3,24-トリヒドロキシオレアン-12-エン-28-酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,24-Trihydroxyolean-12-en-28-oic acid is a triterpenoid compound isolated from various plant sources, including the herbs of Coleus forskohlii. It is known for its diverse biological activities, including antifungal properties . The compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol .

科学的研究の応用

2,3,24-Trihydroxyolean-12-en-28-oic acid has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.

Biology: The compound exhibits antifungal activity and is used in studies related to plant defense mechanisms.

Medicine: It has potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.

Industry: The compound is used in the development of natural product-based pesticides and fungicides.

生化学分析

Cellular Effects

2,3,24-Trihydroxyolean-12-en-28-oic acid has been observed to exert various effects on different cell types. It has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anti-cancer agent. This compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may induce apoptosis in cancer cells by activating specific signaling cascades. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2,3,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting its cytotoxic effects. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 2,3,24-Trihydroxyolean-12-en-28-oic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects are still being studied .

Dosage Effects in Animal Models

The effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and cytotoxic activities, without significant adverse effects. At higher doses, 2,3,24-Trihydroxyolean-12-en-28-oic acid may cause toxicity, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to enhanced therapeutic or toxic effects .

Metabolic Pathways

2,3,24-Trihydroxyolean-12-en-28-oic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert biological effects. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3,24-Trihydroxyolean-12-en-28-oic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid may accumulate in certain tissues, leading to localized effects .

Subcellular Localization

2,3,24-Trihydroxyolean-12-en-28-oic acid is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, 2,3,24-Trihydroxyolean-12-en-28-oic acid may be directed to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound is crucial for its activity and function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,24-Trihydroxyolean-12-en-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic routes often include hydroxylation reactions at specific positions on the oleanane skeleton. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of 2,3,24-Trihydroxyolean-12-en-28-oic acid is generally achieved through extraction from natural sources, followed by purification using chromatographic techniques. The herbs of Coleus forskohlii are a common source for this compound. The extraction process involves solvent extraction, followed by column chromatography to isolate the pure compound.

化学反応の分析

Types of Reactions

2,3,24-Trihydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is used for reduction reactions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,3,24-Trihydroxyolean-12-en-28-oic acid, which can have different biological activities.

作用機序

The mechanism of action of 2,3,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with cellular membranes and enzymes. The compound’s hydroxyl groups can form hydrogen bonds with membrane lipids, disrupting membrane integrity and leading to cell death. Additionally, it can inhibit specific enzymes involved in fungal cell wall synthesis, contributing to its antifungal activity .

類似化合物との比較

2,3,24-Trihydroxyolean-12-en-28-oic acid is unique due to its specific hydroxylation pattern on the oleanane skeleton. Similar compounds include:

Oleanolic acid: Lacks the hydroxyl groups at positions 2 and 24.

Ursolic acid: Similar structure but with different hydroxylation pattern.

Betulinic acid: Contains a similar triterpenoid skeleton but with different functional groups.

These compounds share some biological activities but differ in their specific mechanisms of action and applications.

生物活性

2,3,24-Trihydroxyolean-12-en-28-oic acid, a triterpenoid compound, has garnered attention for its diverse biological activities. Isolated from various plant sources, including Pyrus pashia, this compound exhibits significant cytotoxic properties and potential therapeutic applications in various health conditions.

- Molecular Formula : C30H48O5

- Molecular Weight : 488.699 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 606.0 ± 55.0 °C at 760 mmHg

- LogP : 6.51 (indicating high lipophilicity)

Cytotoxicity

Research indicates that 2,3,24-trihydroxyolean-12-en-28-oic acid demonstrates notable cytotoxic activity against various cancer cell lines. A study by Lia et al. (2005) highlighted its effectiveness in inducing apoptosis in cancer cells, showcasing its potential as an anti-cancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon) | 61 | Induces G0/G1 cell-cycle arrest |

| Caco-2 (Colon) | 85 | Increases caspase-3 activity |

| A2780 (Ovarian) | 0.5 | Apoptotic process via mitochondrial pathways |

Anti-inflammatory Effects

2,3,24-Trihydroxyolean-12-en-28-oic acid has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

The compound has also shown antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes within the microorganisms.

Case Studies

-

Study on Cytotoxic Effects :

- In a study published in Phytochemistry Letters, researchers evaluated the cytotoxic effects of several triterpenoids, including 2,3,24-trihydroxyolean-12-en-28-oic acid, on cancer cell lines. The results indicated a strong correlation between the structural features of the compound and its cytotoxic potency .

- Anti-inflammatory Research :

- Antimicrobial Properties :

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-ZDNZHVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。